![molecular formula C10H10N2O2 B3119279 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 24919-37-7](/img/structure/B3119279.png)
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (MDDBD) is a heterocyclic compound used in scientific research. It is a benzodiazepine derivative that has been studied for its potential use in pharmaceuticals and laboratory experiments. It is also known as a GABA modulator .
Molecular Structure Analysis
The molecular formula of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is C10H10N2O2 . The InChI string is InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 190.20 . The SMILES string is CC1NC(=O)c2ccccc2NC1=O .Scientific Research Applications
- Significance : Understanding its role in GABA modulation can inform drug development for anxiety, epilepsy, and other neurological disorders .
GABA Modulation
Antitubercular Potential
Synthetic Chemistry
Drug Design and Docking Studies
Metabolomics and Biomarker Research
Chemical Biology and Pharmacology
Mechanism of Action
Target of Action
The primary target of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This compound acts as a GABA modulator , affecting the function of GABA-A receptors .
Mode of Action
It interacts with at least three allosteric sites on the GABA-A receptors . It increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s interaction with the GABA-A receptors affects the neurotransmission process . By modulating the activity of the GABA-A receptors, it influences the chloride ion flow across the neuronal cell membranes . This modulation can affect various biochemical pathways and their downstream effects, including the regulation of neuronal excitability and the induction of sedative and anxiolytic effects .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The modulation of GABA-A receptors by 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can result in various molecular and cellular effects. It can lead to an increase in the frequency of chloride channel opening, resulting in hyperpolarization of neurons and decreased neuronal excitability . This can lead to sedative and anxiolytic effects .
Future Directions
properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
24919-37-7 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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